molecular formula C11H13NO4S B2610417 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 53324-51-9

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No.: B2610417
CAS No.: 53324-51-9
M. Wt: 255.29
InChI Key: BDUXZYWBMNHIMV-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a benzoic acid moiety attached to a 1,2-thiazinane ring that is further oxidized to a 1,1-dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid typically involves the formation of the thiazinane ring followed by its oxidation and subsequent attachment to the benzoic acid moiety. One common synthetic route includes the treatment of intermediates with 1-bromo-3-chloropropane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). This reaction yields six-membered cyclic sulfamoyl acetamide esters, which are then hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be further oxidized under specific conditions.

    Reduction: Reduction reactions can target the sulfone group within the thiazinane ring.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized derivatives, while reduction can yield reduced forms of the thiazinane ring. Substitution reactions can introduce various functional groups onto the benzoic acid moiety.

Scientific Research Applications

3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The thiazinane ring and benzoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid derivatives: These compounds have similar structures but differ in the substituents attached to the thiazinane ring or benzoic acid moiety.

    Other thiazinane derivatives: Compounds with variations in the thiazinane ring structure or oxidation state.

Uniqueness

This compound is unique due to its specific combination of a thiazinane ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUXZYWBMNHIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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